![molecular formula C30H29NO4 B12631698 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12631698.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the Povarov cycloaddition reaction, which involves the reaction of an aromatic aldehyde, an aniline derivative, and an alkene in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features but lacking the isoindole and diphenyl groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group attached to the nitrogen atom.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a member of the isoindole family and has garnered interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on various research studies and findings.
Chemical Structure and Properties
The compound has the following chemical formula: C30H29NO4 with a molecular weight of approximately 469.56 g/mol. Its structure features a complex arrangement of phenyl groups and a tetrahydroisoindole core which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on structurally related isoindole derivatives found that certain modifications led to enhanced antiproliferative effects against human cancer cell lines such as HepG2 and MCF-7. These compounds often act by inducing apoptosis and inhibiting cell cycle progression.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Isoindole Derivative A | 5.0 | HepG2 |
Isoindole Derivative B | 3.5 | MCF-7 |
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Research Findings : Similar isoindole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic functions.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
3. Cytotoxicity
The cytotoxic effects of the compound were assessed using various assays:
- Study Results : In vitro studies revealed that the compound exhibits dose-dependent cytotoxicity in human cell lines, with significant effects noted at concentrations above 10 µM.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of isoindole derivatives:
- Key Findings : Substituents on the phenyl rings significantly influence the activity. For example, methoxy groups enhance solubility and bioavailability, leading to improved efficacy in antitumor assays.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated:
- Proposed Mechanisms :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Interaction with DNA leading to strand breaks.
Properties
Molecular Formula |
C30H29NO4 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C30H29NO4/c1-34-25-16-13-20(19-26(25)35-2)17-18-31-29(32)27-23(21-9-5-3-6-10-21)14-15-24(28(27)30(31)33)22-11-7-4-8-12-22/h3-16,19,23-24,27-28H,17-18H2,1-2H3 |
InChI Key |
IJFUQUKITZVWPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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